3-[(E)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[(E)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrido[1,2-a]pyrimidin-4-one core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-[(E)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” typically involves multi-step organic synthesis. The process may include:
- Formation of the pyrido[1,2-a]pyrimidin-4-one core through cyclization reactions.
- Introduction of the thiazolidinone moiety via condensation reactions.
- Functionalization of the compound with butyl and dipropylamino groups under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including:
- Use of high-yielding reactions.
- Minimization of by-products.
- Implementation of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to active sites: Inhibiting or activating enzymes.
Modulation of signaling pathways: Affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.
Pyrido[1,2-a]pyrimidin-4-ones: Studied for their anticancer and antiviral activities.
Uniqueness
The uniqueness of “3-[(E)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(dipropylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one” lies in its specific combination of functional groups and heterocyclic structures, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
618073-62-4 |
---|---|
Molecular Formula |
C23H30N4O2S2 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
(5E)-3-butyl-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H30N4O2S2/c1-5-8-13-27-22(29)18(31-23(27)30)15-17-20(25(11-6-2)12-7-3)24-19-16(4)10-9-14-26(19)21(17)28/h9-10,14-15H,5-8,11-13H2,1-4H3/b18-15+ |
InChI Key |
MASFFIRKZDXUQH-OBGWFSINSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C\C2=C(N=C3C(=CC=CN3C2=O)C)N(CCC)CCC)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N(CCC)CCC)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.